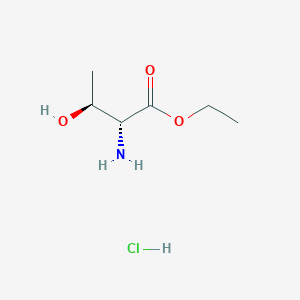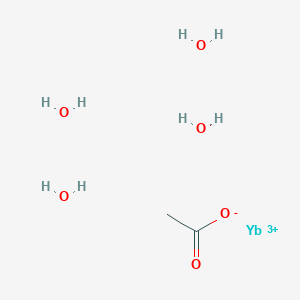
ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride typically involves the esterification of optically pure (2R,3S)-2-amino-3-hydroxybutanoic acid. This process can be achieved through various methods, including chemoenzymatic routes that offer high enantioselectivity . The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques to optimize yield and purity. The use of biocatalysts, such as epoxide hydrolase-producing strains, has been explored to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, amines, and substituted analogs. These products can have different biological and chemical properties, making them valuable in various applications.
Applications De Recherche Scientifique
Ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug synthesis.
Industry: Utilized in the production of bioactive compounds and pharmaceuticals
Mécanisme D'action
The mechanism of action of ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride include:
- Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate
- Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity. Its distinct configuration allows it to interact with enzymes and receptors in a unique manner, leading to specific biological effects that are not observed with other similar compounds.
Propriétés
Formule moléculaire |
C6H14ClNO3 |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m0./s1 |
Clé InChI |
WHKKNTASOQMDMH-UYXJWNHNSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]([C@H](C)O)N.Cl |
SMILES canonique |
CCOC(=O)C(C(C)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)


![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)





![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)

